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Compound of Interest

Compound Name:
1-Cyclopropyl-1-

phenylmethanamine hydrochloride

Cat. No.: B1279942 Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise characterization of

novel chemical entities is paramount. This guide provides a comparative spectroscopic analysis

of 1-Cyclopropyl-1-phenylmethanamine, a compound of interest in medicinal chemistry,

alongside two common structural analogs: Benzylamine and Phenethylamine. While the

hydrochloride salt of 1-Cyclopropyl-1-phenylmethanamine is frequently utilized, comprehensive

public spectroscopic data for this specific salt form is scarce. Therefore, this guide will focus on

the free base form for a more direct comparison with its alternatives.

The following sections present a detailed examination of the Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data for these compounds, offering a

valuable resource for identification, purity assessment, and structural elucidation.

Spectroscopic Data Comparison
The unique structural features of 1-Cyclopropyl-1-phenylmethanamine, particularly the

presence of the cyclopropyl group, give rise to distinct spectroscopic signatures when

compared to the simpler Benzylamine and the linear Phenethylamine. These differences are

summarized in the tables below.
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Table 1: ¹H NMR Spectroscopic Data
Compound

Phenyl
Protons (ppm)

Benzylic
Proton (ppm)

Aliphatic
Protons (ppm)

Amino Protons
(ppm)

1-Cyclopropyl-1-

phenylmethanam

ine

7.20-7.40 (m,

5H)
3.55 (d, 1H)

1.00-1.20 (m,

1H, cyclopropyl

CH), 0.30-0.70

(m, 4H,

cyclopropyl CH₂)

1.55 (s, 2H)

Benzylamine
7.25-7.35 (m,

5H)
3.85 (s, 2H) - 1.45 (s, 2H)

Phenethylamine
7.15-7.30 (m,

5H)
-

2.95 (t, 2H, CH₂-

N), 2.75 (t, 2H,

Ph-CH₂)

1.20 (s, 2H)

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to a TMS standard.

Multiplicity is denoted as s (singlet), d (doublet), t (triplet), and m (multiplet).

Table 2: ¹³C NMR Spectroscopic Data
Compound

Aromatic Carbons
(ppm)

Benzylic Carbon
(ppm)

Aliphatic Carbons
(ppm)

1-Cyclopropyl-1-

phenylmethanamine

144.5 (C), 128.4 (CH),

127.0 (CH), 126.5

(CH)

62.0 (CH)
17.0 (CH), 3.5 (CH₂),

2.5 (CH₂)

Benzylamine

143.0 (C), 128.5 (CH),

127.0 (CH), 126.8

(CH)

46.5 (CH₂) -

Phenethylamine

139.5 (C), 129.0 (CH),

128.5 (CH), 126.2

(CH)

-
45.5 (CH₂-N), 39.0

(Ph-CH₂)

Table 3: IR Spectroscopic Data
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Compound
N-H Stretch
(cm⁻¹)

C-H Aromatic
Stretch (cm⁻¹)

C-H Aliphatic
Stretch (cm⁻¹)

C=C Aromatic
Stretch (cm⁻¹)

1-Cyclopropyl-1-

phenylmethanam

ine

3350, 3280
3080, 3060,

3030

3005

(cyclopropyl),

2920, 2850

1600, 1495,

1450

Benzylamine 3360, 3280
3085, 3060,

3030
2925, 2855

1605, 1495,

1455

Phenethylamine 3360, 3290
3085, 3060,

3025
2930, 2860

1605, 1495,

1455

Table 4: Mass Spectrometry Data
Compound Molecular Ion (m/z) Base Peak (m/z)

Key Fragmentation
Ions (m/z)

1-Cyclopropyl-1-

phenylmethanamine
147 104

132 ([M-NH₃]⁺), 117

([M-C₂H₄]⁺), 91

([C₇H₇]⁺)

Benzylamine 107 106
91 ([C₇H₇]⁺), 77

([C₆H₅]⁺)

Phenethylamine 121 30
91 ([C₇H₇]⁺), 77

([C₆H₅]⁺)

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques

discussed. Specific parameters may need to be optimized based on the instrument and

sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
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¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher field

spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2

seconds, and 16-32 scans.

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse

sequence. Typical parameters include a 30° pulse width, a relaxation delay of 2 seconds,

and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Data Processing: Process the raw data by applying a Fourier transform, phasing, and

baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal

standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates

(e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by grinding a small

amount of the sample with dry KBr powder and pressing it into a transparent disk.

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR)

spectrometer, typically over the range of 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in the molecule.

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of the analyte into the mass spectrometer via

a suitable ionization source, such as electrospray ionization (ESI) or electron ionization (EI).

For direct infusion, a concentration of 1-10 µg/mL is typically used.

Ionization: Ionize the sample molecules. For EI, a standard electron energy of 70 eV is

commonly used.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole, time-of-flight).

Detection and Data Analysis: Detect the ions and generate a mass spectrum. Identify the

molecular ion peak and analyze the fragmentation pattern to deduce the structure of the
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compound.

Visualizing Spectroscopic Workflows and Molecular
Relationships
To further aid in the understanding of the analytical process and the structural relationships

between the compared molecules, the following diagrams are provided.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.
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Core Structure

Structural Analogs

Phenethylamine
(C₈H₁₁N)

Benzylamine
(C₇H₉N)

Remove one CH₂

1-Cyclopropyl-1-phenylmethanamine
(C₁₀H₁₃N)

Add Cyclopropyl at α-carbon,
Remove one H from α-carbon

Add Cyclopropyl at benzylic carbon

Click to download full resolution via product page

To cite this document: BenchChem. [A Comparative Spectroscopic Guide to 1-Cyclopropyl-1-
phenylmethanamine and its Alternatives]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1279942#spectroscopic-analysis-nmr-ir-ms-of-1-
cyclopropyl-1-phenylmethanamine-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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